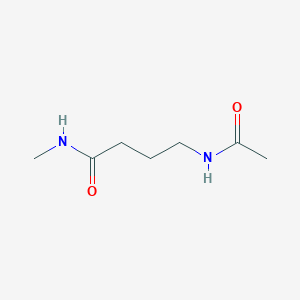
4,5-Dibenzyl-3,6-dihydro-1,2-dithiine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibenzyl-3,6-dihydro-1,2-dithiine is a chemical compound belonging to the class of dithiins. Dithiins are heterocyclic compounds containing two sulfur atoms in a six-membered ring. This compound is characterized by the presence of two benzyl groups attached to the 4 and 5 positions of the dihydro-1,2-dithiine ring.
Méthodes De Préparation
The synthesis of 4,5-Dibenzyl-3,6-dihydro-1,2-dithiine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of benzyl halides with dithiols in the presence of a base to form the desired dithiine ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
4,5-Dibenzyl-3,6-dihydro-1,2-dithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the dithiine ring to a more saturated form.
Substitution: The benzyl groups can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4,5-Dibenzyl-3,6-dihydro-1,2-dithiine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity and applications.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 4,5-Dibenzyl-3,6-dihydro-1,2-dithiine exerts its effects involves its interaction with molecular targets and pathways. The sulfur atoms in the dithiine ring can form bonds with various substrates, leading to changes in their chemical properties. The benzyl groups can also participate in interactions with other molecules, influencing the compound’s overall reactivity and function.
Comparaison Avec Des Composés Similaires
4,5-Dibenzyl-3,6-dihydro-1,2-dithiine can be compared with other similar compounds, such as:
1,3-Dithianes: These compounds have a similar dithiine ring structure but differ in the position of the sulfur atoms.
1,4-Dithianes: These compounds also contain a dithiine ring but with different substitution patterns.
3,6-Dibenzyl-1,2-dihydro-1,2,4,5-tetraazine: This compound has a similar benzyl substitution but differs in the heterocyclic ring structure. The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
821770-10-9 |
|---|---|
Formule moléculaire |
C18H18S2 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
4,5-dibenzyl-3,6-dihydrodithiine |
InChI |
InChI=1S/C18H18S2/c1-3-7-15(8-4-1)11-17-13-19-20-14-18(17)12-16-9-5-2-6-10-16/h1-10H,11-14H2 |
Clé InChI |
WYBYXCQIJQNUCI-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(CSS1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B12547875.png)





![1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene](/img/structure/B12547916.png)
![L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B12547921.png)

![1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]-](/img/structure/B12547930.png)


